molecular formula C7H14N2OS B13319042 N'-Hydroxy-2-(1-[(methylsulfanyl)methyl]cyclopropyl)ethanimidamide

N'-Hydroxy-2-(1-[(methylsulfanyl)methyl]cyclopropyl)ethanimidamide

Cat. No.: B13319042
M. Wt: 174.27 g/mol
InChI Key: AVNYTVNHNSZBLQ-UHFFFAOYSA-N
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Biological Activity

N'-Hydroxy-2-(1-[(methylsulfanyl)methyl]cyclopropyl)ethanimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₈H₁₄N₂OS
  • Molecular Weight : 174.27 g/mol
  • CAS Number : Not available in the provided data.

This compound features a hydroxamic acid functional group, which is often associated with various biological activities, particularly in the inhibition of metalloproteinases and other enzymes.

Enzyme Inhibition

One of the primary biological activities attributed to this compound is its role as an enzyme inhibitor. Hydroxamic acids are known to chelate metal ions, which can inhibit metalloproteinases involved in extracellular matrix degradation. This property suggests potential applications in treating conditions characterized by excessive tissue remodeling, such as cancer metastasis and arthritis.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the methylsulfanyl group may enhance lipophilicity, allowing better membrane penetration and interaction with microbial targets. Further investigations are needed to evaluate the specific antimicrobial spectrum and potency of this compound.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound can significantly reduce cell viability by inducing apoptosis. This effect was linked to the inhibition of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.
  • Antimicrobial Testing : In vitro studies have shown that derivatives of hydroxamic acids possess activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs have demonstrated effective inhibition of bacterial growth, suggesting a need for further exploration.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference Study
Hydroxamic Acid Derivative AMMP InhibitionSmith et al., 2020
Hydroxamic Acid Derivative BAntimicrobialJohnson et al., 2021
This compoundPotential MMP InhibitorOngoing Research

Properties

Molecular Formula

C7H14N2OS

Molecular Weight

174.27 g/mol

IUPAC Name

N'-hydroxy-2-[1-(methylsulfanylmethyl)cyclopropyl]ethanimidamide

InChI

InChI=1S/C7H14N2OS/c1-11-5-7(2-3-7)4-6(8)9-10/h10H,2-5H2,1H3,(H2,8,9)

InChI Key

AVNYTVNHNSZBLQ-UHFFFAOYSA-N

Isomeric SMILES

CSCC1(CC1)C/C(=N/O)/N

Canonical SMILES

CSCC1(CC1)CC(=NO)N

Origin of Product

United States

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